Imidazo[1,2-f]phenanthridine
Overview
Description
Imidazo[1,2-f]phenanthridine is a polynuclear N-fused hybrid scaffold that is known for its biological activities and optical properties . It is a fused ring system introduced to minimize the vibration and rotation of the ligand due to its rigidity . The molecular formula of Imidazo[1,2-f]phenanthridine is C15H10N2 .
Synthesis Analysis
Imidazo[1,2-f]phenanthridines can be synthesized by the recyclable magnetic MOF-catalyzed coupling and cyclization of 2-(2-Bromoaryl)imidazoles with Cyclohexane-1,3-diones followed by aromatization . This protocol could be applied to the synthesis of Zephycandidine A, which is known to exhibit anti-tumor activity .Molecular Structure Analysis
The molecular structure of Imidazo[1,2-f]phenanthridine consists of a fused ring system which minimizes the vibration and rotation of the ligand due to its rigidity . The average mass of Imidazo[1,2-f]phenanthridine is 218.253 Da and the monoisotopic mass is 218.084396 Da .Chemical Reactions Analysis
Imidazo[1,2-f]phenanthridines can be formed by the reaction of phenanthridine with 1,2-dibromoethane or 3-bromobutan-2-one, followed by subsequent liquid ammonia treatment and oxidation using MnO2 . It can also be constructed by copper-catalyzed tandem C−N and C−C coupling .Physical And Chemical Properties Analysis
Imidazo[1,2-f]phenanthridine is known for its high thermal stability . The incorporation of this robust motif leads to the high thermal stability of the resulting complexes .Scientific Research Applications
Synthesis and Chemical Properties
- Imidazo[1,2-f]phenanthridine derivatives can be synthesized through a palladium-catalyzed intramolecular C–C bond formation, which involves sp2 C–H activation. This method delivers good to high yields (58-94%) starting from readily available precursors (Saini et al., 2015).
- Another synthesis approach under metal- and base-free conditions has been developed, focusing on atom economy. This method also evaluated the anticancer activity of the synthesized imidazo[1,2-f]phenanthridine derivatives (Narva et al., 2021).
Biological Interactions and Applications
- The interaction between various phenanthridine derivatives and human serum albumin (HSA) has been studied, indicating that these compounds could bind to site I in HSA. The study provides insights into the biological interactions of phenanthridine derivatives, which are significant for understanding their pharmacological potential (Liu et al., 2015).
- Zephycandidine A, a naturally occurring imidazo[1,2-f]phenanthridine alkaloid isolated from Zephyranthes candida, has shown significant anti-tumor and anti-acetylcholinesterase activities. It induces apoptosis in leukemia cells and inhibits acetylcholinesterase, highlighting its potential as a therapeutic agent (Zhan et al., 2016).
Photophysical and Material Science Applications
- Imidazo[1,2-f]phenanthridine-containing tetradentate ligands have been utilized in blue-emitting Pt(II) complexes. These complexes exhibit high thermal stability and blue electro-phosphorescence, making them promising for organic light-emitting diode (OLED) applications (Zhang et al., 2017).
Miscellaneous Applications
- Fine tuning the reactivity and structure of imidazo[1,2-f]phenanthridines has been explored to develop biologically active DNA intercalating frameworks, showing their versatility in chemical synthesis (Richmond et al., 2009).
properties
IUPAC Name |
imidazo[1,2-f]phenanthridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2/c1-2-7-13-11(5-1)12-6-3-4-8-14(12)17-10-9-16-15(13)17/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWNDUJCIYUZRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N4C2=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470814 | |
Record name | Imidazo[1,2-f]phenanthridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-f]phenanthridine | |
CAS RN |
37694-95-4 | |
Record name | Imidazo[1,2-f]phenanthridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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